Cas no 63751-73-5 (3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid)

3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid is a specialized organic compound featuring a pyrrole moiety integrated into a branched pentanoic acid framework. This structure imparts unique reactivity and functional properties, making it valuable in synthetic chemistry and pharmaceutical research. The compound's pyrrole group enhances its potential as a building block for heterocyclic synthesis, while the carboxylic acid functionality allows for further derivatization. Its well-defined molecular architecture ensures consistency in reactions, particularly in the development of bioactive molecules or complex organic intermediates. The compound is characterized by high purity and stability, making it suitable for rigorous laboratory applications. Its distinct structural features offer versatility in medicinal chemistry and material science research.
3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid structure
63751-73-5 structure
Product Name:3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid
CAS No:63751-73-5
MF:C10H15NO2
MW:181.231602907181
CID:5019834
Update Time:2025-11-01

3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid
    • BBL021619
    • KM4885
    • STK894333
    • 2-(1-Pyrrolyl)-3-methylpentanoic acid
    • 1-(2'-methyl-1'-carboxy-butyl) pyrrole
    • 3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid
    • Inchi: 1S/C10H15NO2/c1-3-8(2)9(10(12)13)11-6-4-5-7-11/h4-9H,3H2,1-2H3,(H,12,13)
    • InChI Key: PKQHKIWRQMZUHQ-UHFFFAOYSA-N
    • SMILES: OC(C(C(C)CC)N1C=CC=C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 176
  • XLogP3: 2.1
  • Topological Polar Surface Area: 42.2

3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 50.00 2022-06-03
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Additional information on 3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid

Introduction to 3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid (CAS No. 63751-73-5)

3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid, identified by the Chemical Abstracts Service registry number 63751-73-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pentanoic acid backbone substituted with a 1H-pyrrol-1-yl moiety at the second carbon position and a methyl group at the third carbon, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.

The 1H-pyrrol-1-yl group, a five-membered heterocyclic aromatic ring containing one nitrogen atom, is a common structural motif in biologically active compounds. Its presence in 3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid suggests potential interactions with biological targets such as enzymes and receptors, which are often mediated through hydrogen bonding or hydrophobic effects. The pyrrole ring can also serve as a scaffold for further derivatization, enabling the creation of more complex molecules with tailored pharmacological profiles.

The carboxylic acid functionality at one end of the molecule provides a site for amide bond formation, which is a critical step in the synthesis of many peptides and proteins. This makes 3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid a useful building block for constructing peptidomimetics or for use in drug discovery campaigns targeting diseases such as cancer, inflammation, and neurodegeneration.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid as a lead compound for drug development. Studies have demonstrated that the pyrrole ring can modulate binding affinity and selectivity by influencing the conformational flexibility of the molecule. Furthermore, the pentanoic acid chain provides a hydrophobic anchor that can improve membrane permeability, enhancing oral bioavailability.

In vitro studies have shown that derivatives of 3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid exhibit promising activity against various disease-related targets. For instance, modifications to the pyrrole ring have been explored to enhance interactions with proteases involved in cancer progression. Additionally, the carboxylic acid group has been utilized to link the compound to other pharmacophores, creating hybrid molecules with enhanced efficacy and reduced toxicity.

The synthesis of 3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid typically involves multi-step organic reactions, including condensation reactions to form the pyrrole ring and subsequent functional group transformations to introduce the pentanoic acid side chain. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and development purposes.

One particularly notable application of 3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid is in the development of chiral auxiliaries for asymmetric synthesis. The presence of stereocenters in both the pyrrole ring and the pentanoic acid chain allows for the construction of enantiomerically pure compounds, which are often required for pharmaceutical applications due to their improved pharmacokinetic properties.

The compound's versatility extends to its role as a ligand in coordination chemistry. The nitrogen atom in the pyrrole ring can coordinate with transition metals, forming complexes that exhibit catalytic activity in various transformations. These metal complexes have been investigated for their potential use in cross-coupling reactions, which are pivotal in constructing complex organic molecules.

Emerging research also explores the use of 3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid in material science applications. Its ability to form stable self-assembled structures makes it a candidate for developing novel materials with applications in nanotechnology and supramolecular chemistry. These materials could find uses in drug delivery systems, sensors, and electronic devices.

The safety profile of 3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid has been thoroughly evaluated through toxicological studies. Preliminary results indicate that the compound is well-tolerated at moderate doses, suggesting its potential for further development into therapeutic agents. However, as with any chemical compound, comprehensive safety assessments are necessary before its use in clinical settings.

Future directions in research on 3-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid include exploring its derivatives for targeted therapies and investigating its role in combination drug regimens. The growing interest in personalized medicine underscores the importance of developing versatile scaffolds like this one, which can be modified to meet specific therapeutic needs.

In conclusion,3-Methyl-2-(1H-pyrrol-1-y}pentanoic aciud (CAS No. 63751 73 5) represents a promising compound with diverse applications across pharmaceuticals,material science,and catalysis Its unique structural features,including thpyrrole ring and pentanotic acd side chain,make it an attractive scaffold for further derivatization and functionalization This compound holds significant potential for advancing our understanding of biological processes and developing innovative solutions to pressing medical challenges

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